molecular formula C6H7F3O5S B1445807 (5-Oxotetrahydrofuran-3-yl)methyl trifluoromethanesulfonate CAS No. 1614251-97-6

(5-Oxotetrahydrofuran-3-yl)methyl trifluoromethanesulfonate

Cat. No.: B1445807
CAS No.: 1614251-97-6
M. Wt: 248.18 g/mol
InChI Key: XCVUSNMDBZZREY-UHFFFAOYSA-N
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Description

(5-Oxotetrahydrofuran-3-yl)methyl trifluoromethanesulfonate is a chemical compound with the molecular formula C7H7F3O5S and a molecular weight of 248.18 g/mol . This compound is a clear, colorless liquid known for its high purity and significant applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Oxotetrahydrofuran-3-yl)methyl trifluoromethanesulfonate typically involves the reaction of 5-oxotetrahydrofuran-3-yl methanol with trifluoromethanesulfonic anhydride under controlled conditions. The reaction is usually carried out in an anhydrous solvent such as dichloromethane at low temperatures to prevent decomposition .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(5-Oxotetrahydrofuran-3-yl)methyl trifluoromethanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions to prevent the decomposition of the compound .

Major Products Formed

The major products formed from these reactions depend on the nature of the nucleophile used. For example, reaction with an amine would yield an amide derivative, while reaction with an alcohol would produce an ether derivative .

Mechanism of Action

The mechanism of action of (5-Oxotetrahydrofuran-3-yl)methyl trifluoromethanesulfonate involves the activation of the trifluoromethanesulfonate group, which acts as a leaving group in nucleophilic substitution reactions. This activation facilitates the formation of new chemical bonds, making it a valuable reagent in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Oxotetrahydrofuran-3-yl)methyl trifluoromethanesulfonate is unique due to its specific structure, which combines the reactivity of the trifluoromethanesulfonate group with the stability of the 5-oxotetrahydrofuran moiety. This combination makes it a versatile reagent in various chemical transformations .

Properties

IUPAC Name

(5-oxooxolan-3-yl)methyl trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3O5S/c7-6(8,9)15(11,12)14-3-4-1-5(10)13-2-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCVUSNMDBZZREY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC1=O)COS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of trifluoromethanesulfonic anhydride (15.0 g, 53.2 mmol) in DCM (25 mL) was added dropwise to a solution of 4-(hydroxymethyl)dihydrofuran-2(3H)-one (4.75 g, 41.0 mmol) and 2,6-lutidine (7.15 mL, 61.4 mmol) in DCM (111 mL) at 0° C. The mixture was stirred at 0° C. for 20 minutes. The product mixture was diluted with DCM (100 mL) and was washed with water (3×100 mL). The organic phase was dried over magnesium sulfate and evaporated under vacuum.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
4.75 g
Type
reactant
Reaction Step One
Quantity
7.15 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
111 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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